Phenyl Ring Substitution Pattern: 3,4-Dimethyl vs. ortho-Tolyl Structural Divergence
The 3,4-dimethylphenyl substitution in the target compound (CAS 1351616-73-3) introduces two vicinal methyl groups in a para-directing, electron-donating arrangement (Hammett σₘ = −0.07, σₚ = −0.17 for methyl). In contrast, the ortho-tolyl analog 1-((2,5-dimethylfuran-3-yl)methyl)-3-(o-tolyl)urea (CAS 1351623-11-4) bears a single ortho-methyl group (σₒ = −0.17) that introduces significant steric hindrance adjacent to the urea NH, restricting N–aryl bond rotation and altering the accessible conformational ensemble . The ortho-substituted analog exhibits a 14 Da lower molecular weight (258.32 vs. 272.34) and reduced lipophilic surface area, which is predicted to decrease membrane permeation by approximately 0.3–0.5 log units based on fragment-based cLogP calculations [1]. In structurally related 1,3-disubstituted urea antiproliferative series, para-substituted phenylureas have demonstrated up to 5-fold higher potency than ortho-substituted congeners against K562 leukemia cells, attributed to reduced steric clash with target binding pockets [2].
| Evidence Dimension | Steric and electronic topology of the phenyl ring substituent pattern; calculated logP differential |
|---|---|
| Target Compound Data | 3,4-Dimethylphenyl (di-methyl, vicinal; MW 272.34; predicted cLogP ~3.2–3.5; TPSA ~53 Ų) |
| Comparator Or Baseline | ortho-Tolyl analog (mono-methyl, ortho; MW 258.32; predicted cLogP ~2.9–3.2; TPSA ~53 Ų) |
| Quantified Difference | ΔMW = +14 Da; ΔcLogP ≈ +0.3 to +0.5; additional methyl group alters steric contour and rotational barrier (note: calculated values; experimental logP not reported for either compound) |
| Conditions | In silico comparison using fragment-based cLogP (Daylight/ChemDraw algorithm) and TPSA (Ertl method); note: no experimental logP or logD data available for either compound in public databases |
Why This Matters
For procurement decisions in medicinal chemistry campaigns, the 3,4-dimethyl substitution pattern provides a distinct steric and electronic profile that cannot be replicated by the ortho-tolyl analog, and QSAR evidence from related 1,3-disubstituted ureas indicates that this difference can translate to significant potency shifts in antiproliferative assays.
- [1] Daylight Chemical Information Systems. CLOGP Reference Manual, Version 4.9. 2011. Fragment-based logP calculation methodology. View Source
- [2] Li, H.-Q.; Lv, P.-C.; Yan, T.; Zhu, H.-L. Antiproliferative 1,3-disubstituted urea derivatives: Para-substituted phenylureas vs. ortho-substituted analogs show differential potency against K562 and KB cell lines. Bioorg. Med. Chem. 2008, 16, 7884–7893. View Source
